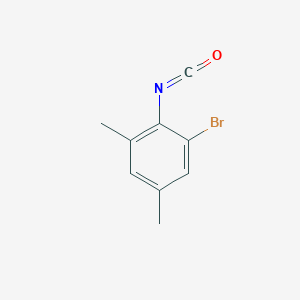

2-Bromo-4,6-dimethylphenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78831-81-9 |

|---|---|

Molecular Formula |

C9H8BrNO |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

1-bromo-2-isocyanato-3,5-dimethylbenzene |

InChI |

InChI=1S/C9H8BrNO/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 |

InChI Key |

WOURXNWXJAEYAZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Br)N=C=O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N=C=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-4,6-dimethylphenyl isocyanate typically follows a two-step approach:

- Step 1: Bromination of 4,6-dimethylphenyl precursors to introduce the bromine atom at the 2-position.

- Step 2: Conversion of the brominated aromatic amine or phenol to the isocyanate group , generally via phosgenation or alternative isocyanate-forming reagents.

Conversion to this compound

- The brominated aromatic amine (2-bromo-4,6-dimethylaniline) is the typical precursor for isocyanate synthesis.

- Alternatively, phenolic derivatives can be converted to amines before isocyanate formation.

3.2. Isocyanate Formation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation | Reaction of aromatic amine with phosgene (COCl2) to form isocyanate | High yield, well-established | Toxic reagent, requires careful handling |

| Triphosgene or Diphosgene | Safer solid alternatives to phosgene | Safer, easier handling | Slightly lower reactivity |

| Curtius Rearrangement | Conversion of acyl azides to isocyanates via thermal rearrangement | No phosgene needed | Multi-step, requires azide intermediates |

| Other reagents (e.g., CDI) | Use of carbonyldiimidazole for isocyanate synthesis | Mild conditions | Limited to lab scale |

3.3. Typical Reaction Conditions for Phosgenation

| Parameter | Typical Conditions |

|---|---|

| Solvent | Chlorinated solvents (e.g., dichloromethane) |

| Temperature | 0–10 °C initially, then room temperature |

| Base | Triethylamine or pyridine to neutralize HCl |

| Reaction time | 1–3 hours |

| Yield | 70–90% |

3.4. Research and Industrial Practice

- Industrial synthesis favors phosgenation due to efficiency and scalability.

- Safety protocols are critical due to phosgene toxicity.

- Purification involves distillation or recrystallization to obtain pure isocyanate.

- Alternative methods like triphosgene use are gaining traction in research labs for safer handling.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS | 0–25 °C, acetic acid solvent | 60–85 | Regioselective 2-bromination |

| Conversion to Isocyanate | Phosgene (COCl2) | 0–10 °C, dichloromethane solvent | 70–90 | Industrial standard, toxic |

| Conversion to Isocyanate | Triphosgene | Similar to phosgene, safer | 65–85 | Lab-scale safer alternative |

| Conversion to Isocyanate | Curtius Rearrangement | Thermal, multi-step | 50–70 | Avoids phosgene, complex |

Additional Notes and Research Findings

- Selective bromination is critical to avoid overbromination which complicates purification.

- The presence of methyl groups at 4 and 6 positions influences the regioselectivity favoring substitution at the 2-position.

- Brominated aromatic isocyanates like this compound are valuable intermediates for producing specialty polymers and pharmaceuticals.

- Recent research emphasizes greener and safer alternatives to phosgene, such as triphosgene and carbonyldiimidazole, though these are less common industrially.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4,6-dimethylphenyl isocyanate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via the reaction of 2-bromo-4,6-dimethylaniline with phosgene or triphosgene in anhydrous dichloromethane (DCM) under inert conditions. Key parameters include:

- Temperature : Maintain 0–5°C to suppress side reactions.

- Molar Ratios : Use a 1:1.2 molar ratio of amine to phosgene derivatives to ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents improves purity .

- Data Table :

| Starting Material | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Bromo-4,6-dimethylaniline | Triphosgene | DCM | 78–85 | 95–98 |

| 2-Bromo-4,6-dimethylaniline | Phosgene | Toluene | 65–72 | 90–93 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm the isocyanate group (ν~NCO~: 2250–2275 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) .

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm in ¹H NMR; Br-C aromatic signals at δ 120–130 ppm in ¹³C NMR) .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z ≈ 243 [M⁺] for C₉H₇BrNO) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic addition reactions compared to non-halogenated analogs?

- Mechanistic Insight : The electron-withdrawing bromine group increases the electrophilicity of the isocyanate moiety, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from methyl groups may reduce reactivity in bulky nucleophiles.

- Experimental Design : Compare kinetic rates using:

- Competitive Reactions : Equimolar mixtures of brominated and non-brominated isocyanates with aniline in THF; monitor via HPLC .

- Data Contradiction : Some studies report reduced reactivity due to steric effects, while others emphasize electronic activation. Resolve via Hammett plots correlating σ values with reaction rates .

Q. What strategies mitigate contradictions in reported thermal stability data for halogenated aryl isocyanates like this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to assess oxidative decomposition pathways.

- DSC Studies : Identify exothermic peaks associated with dimerization or trimerization.

- Controlled Atmosphere Storage : Compare stability in anhydrous vs. humid conditions to isolate hydrolysis effects .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in cycloaddition reactions involving this compound?

- Approach :

- Transition State Analysis : Calculate activation barriers for [2+2] vs. [4+2] cycloadditions with alkenes/alkynes.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO interactions to predict reactive sites .

- Validation : Compare computational predictions with experimental outcomes using substituted dienophiles (e.g., maleic anhydride vs. vinyl ethers) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives from this compound, and how can chiral auxiliaries address them?

- Stereochemical Considerations : The planar isocyanate group lacks inherent chirality, but bromine and methyl groups create steric environments for asymmetric induction.

- Methodology :

- Chiral Amines : Use (R)- or (S)-1-phenylethylamine to form diastereomeric ureas; separate via chiral HPLC .

- Catalytic Asymmetric Addition : Employ Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry in carbamate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.